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Compound of Interest

Compound Name:
(S)-(+)-1-Benzyl-3-

aminopyrrolidine

Cat. No.: B054223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the chiral amine (S)-(+)-1-Benzyl-3-aminopyrrolidine. This compound is of interest in

medicinal chemistry and drug development due to its pyrrolidine scaffold, a common motif in

many biologically active molecules. This document compiles and presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification,

characterization, and use in research and development.

Molecular Structure and Properties
IUPAC Name: (3S)-1-benzylpyrrolidin-3-amine

Molecular Formula: C₁₁H₁₆N₂[1]

Molecular Weight: 176.26 g/mol [1]

CAS Number: 114715-38-7[2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b054223?utm_src=pdf-interest
https://www.benchchem.com/product/b054223?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzylpyrrolidin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzylpyrrolidin-3-amine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9327267.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental ¹H and ¹³C NMR data for (S)-(+)-1-Benzyl-3-aminopyrrolidine are not readily

available in the public domain. However, based on the known structure and spectroscopic

principles, the expected chemical shifts are outlined below. These predictions are informed by

data from analogous structures and general chemical shift tables.

Expected ¹H NMR Chemical Shifts (CDCl₃):

Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

Aromatic (C₆H₅) 7.20 - 7.40 Multiplet 5H

Benzylic (CH₂) ~3.60 Singlet 2H

Pyrrolidine CH-NH₂ 2.80 - 3.20 Multiplet 1H

Pyrrolidine CH₂

(adjacent to N)
2.50 - 2.90 Multiplet 2H

Pyrrolidine CH₂ 2.20 - 2.60 Multiplet 2H

Pyrrolidine CH₂ 1.60 - 2.00 Multiplet 2H

Amine (NH₂) 1.50 - 2.50 Broad Singlet 2H

Expected ¹³C NMR Chemical Shifts (CDCl₃):
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Carbon Expected Chemical Shift (ppm)

Aromatic (C₆H₅, quaternary) 138 - 140

Aromatic (C₆H₅) 128 - 130

Aromatic (C₆H₅) 127 - 129

Aromatic (C₆H₅) 126 - 128

Benzylic (CH₂) 60 - 65

Pyrrolidine CH-NH₂ 50 - 55

Pyrrolidine CH₂ (adjacent to N) 55 - 60

Pyrrolidine CH₂ 30 - 35

Infrared (IR) Spectroscopy
The following table summarizes the key absorption bands observed in the Attenuated Total

Reflectance (ATR) IR spectrum of (S)-(+)-1-Benzyl-3-aminopyrrolidine.

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (primary amine)

3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2800 Medium C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)

1495, 1450 Medium C=C stretch (aromatic ring)

1250 - 1020 Medium C-N stretch (aliphatic amine)

740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
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The mass spectrum of the enantiomer, (3R)-(-)-1-Benzyl-3-aminopyrrolidine, is available and is

expected to be identical to that of the (S)-enantiomer. The key fragmentation patterns are

presented below.

m/z Relative Intensity Assignment

176 Moderate [M]⁺ (Molecular Ion)

91 High
[C₇H₇]⁺ (Tropylium ion, from

cleavage of the benzyl group)

85 Moderate
[M - C₇H₇]⁺ (Loss of benzyl

group)

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The

chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of

scans will be necessary due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond

crystal of an ATR-FTIR spectrometer. For solid samples, a small amount of the powder is

placed on the crystal and pressure is applied to ensure good contact.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean crystal should be recorded prior to the sample measurement.
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass

spectrum over a relevant m/z range.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-(+)-1-Benzyl-3-aminopyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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